molecular formula C23H32N2O B096739 N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide CAS No. 17307-22-1

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide

Katalognummer B096739
CAS-Nummer: 17307-22-1
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: VZXNBZRJATTYDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide, also known as DMPPB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. In recent years, DMPPB has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Wirkmechanismus

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide exerts its effects by binding to the cannabinoid receptors, which are G protein-coupled receptors located on the cell surface. Upon binding, N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide activates the receptors and triggers a series of intracellular signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.

Biochemische Und Physiologische Effekte

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been shown to exert a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antitumor activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and other physiological processes. N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been shown to have a high potency and efficacy in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool compound for studying the physiological and pharmacological effects of these receptors. However, N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has some limitations for lab experiments, including its complex synthesis method and its potential for off-target effects. Additionally, the use of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide in animal studies may raise ethical concerns due to its potential for abuse and dependence.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide, including the development of novel therapeutic agents based on its structure, the elucidation of its mechanism of action, and the exploration of its potential applications in various disease models. Additionally, the development of more selective and potent cannabinoid receptor agonists may lead to the discovery of new therapeutic targets for various diseases. Overall, the study of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has the potential to contribute to the development of new drugs for the treatment of various diseases and to the understanding of the physiological and pharmacological effects of the cannabinoid receptors.

Synthesemethoden

The synthesis of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide involves several steps, including the reaction of 3-(dimethylamino)propylamine with 2,6-dimethylphenylacetonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with benzophenone. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit high affinity and selectivity for the cannabinoid receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide has been used as a tool compound to study the structure-activity relationship of synthetic cannabinoids and to develop novel therapeutic agents for various diseases.

Eigenschaften

CAS-Nummer

17307-22-1

Produktname

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide

Molekularformel

C23H32N2O

Molekulargewicht

352.5 g/mol

IUPAC-Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C23H32N2O/c1-6-21(20-14-8-7-9-15-20)23(26)25(17-11-16-24(4)5)22-18(2)12-10-13-19(22)3/h7-10,12-15,21H,6,11,16-17H2,1-5H3

InChI-Schlüssel

VZXNBZRJATTYDN-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)N(CCCN(C)C)C2=C(C=CC=C2C)C

Kanonische SMILES

CCC(C1=CC=CC=C1)C(=O)N(CCCN(C)C)C2=C(C=CC=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.